molecular formula C8H8BrClO B1380044 2-Bromo-1-chloro-3-ethoxybenzene CAS No. 1365271-74-4

2-Bromo-1-chloro-3-ethoxybenzene

Cat. No.: B1380044
CAS No.: 1365271-74-4
M. Wt: 235.5 g/mol
InChI Key: RHIQFKXMYDOGRW-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Ethers in Organic Synthesis

Halogenated aromatic ethers serve as versatile building blocks in organic synthesis. The ether group is relatively stable under many reaction conditions, while the halogen atoms provide reactive handles for a variety of chemical transformations. epa.gov These transformations can include nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Heck, and Sonogashira couplings), and the formation of organometallic reagents. The type and position of the halogen atoms on the aromatic ring can influence the regioselectivity and reactivity of these subsequent reactions. For instance, the presence of multiple, different halogen atoms, as seen in 2-Bromo-1-chloro-3-ethoxybenzene, offers the potential for selective, stepwise functionalization, a highly desirable feature in the construction of complex target molecules.

The strategic incorporation of halogen atoms can also modulate the electronic properties of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. orgsyn.org Furthermore, the lipophilicity of a molecule can be fine-tuned by the introduction of halogens, a critical consideration in the design of bioactive compounds.

Research Gaps and Opportunities Pertaining to this compound

Despite the general utility of polyhalogenated aromatic ethers, a detailed survey of the scientific literature reveals that this compound is a sparsely studied compound. While its existence is documented in chemical databases, and it is commercially available, dedicated research on its synthesis, reactivity, and potential applications is not readily found. This lack of specific research presents several opportunities for investigation.

A primary research gap is the development and optimization of a high-yielding and scalable synthetic route to this compound. While general methods for the synthesis of halogenated aromatic ethers exist, such as the Williamson ether synthesis from the corresponding phenol, the specific challenges and nuances of introducing three different substituents at the 1, 2, and 3 positions of a benzene (B151609) ring warrant a dedicated study. For example, a potential synthetic route could involve the diazotization of o-chloroaniline followed by a Sandmeyer-type reaction to introduce the bromine atom. wipo.int

Furthermore, the exploration of the differential reactivity of the bromine and chlorine atoms in this compound is a significant area for future research. Investigating selective cross-coupling reactions, where one halogen reacts preferentially over the other, would establish this compound as a valuable and versatile building block for the synthesis of trisubstituted benzene derivatives. Such studies could systematically explore the influence of catalysts, ligands, and reaction conditions on the selectivity of these transformations.

The potential applications of this compound and its derivatives also remain largely unexplored. Given that structurally related polyhalogenated compounds have found use as intermediates in the synthesis of pharmaceuticals and agrochemicals, it is plausible that this molecule could serve as a precursor to novel compounds with interesting biological activities. For instance, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of the anti-diabetic drug dapagliflozin. google.comnih.gov This suggests that the this compound scaffold could be a valuable starting point for the development of new therapeutic agents.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its handling, characterization, and application in synthesis. The following table summarizes the key computed chemical and physical properties of this compound. acs.org

PropertyValue
Molecular Formula C₈H₈BrClO
Molecular Weight 235.50 g/mol
IUPAC Name This compound
CAS Number 1365271-74-4
Canonical SMILES CCOC1=C(C(=CC=C1)Cl)Br
InChI Key RHIQFKXMYDOGRW-UHFFFAOYSA-N
XLogP3-AA (Lipophilicity) 3.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Exact Mass 233.94471 g/mol
Monoisotopic Mass 233.94471 g/mol
Topological Polar Surface Area 9.2 Ų
Heavy Atom Count 11

Spectroscopic Data

While a comprehensive, experimentally determined spectroscopic analysis of this compound is not widely published, predictions based on its structure can be made. The 1H NMR spectrum would be expected to show signals corresponding to the aromatic protons and the ethoxy group. The aromatic region would likely display a complex splitting pattern due to the three adjacent, non-equivalent protons. The ethoxy group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The 13C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine and chlorine atoms. Infrared spectroscopy would be expected to show characteristic absorptions for the C-O-C ether linkage and the aromatic C-H and C-C bonds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-3-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIQFKXMYDOGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295319
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
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Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-74-4
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365271-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-bromo-1-chloro-3-ethoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations and Reactivity of 2 Bromo 1 Chloro 3 Ethoxybenzene

Carbon-Halogen Bond Activation and Functionalization

The activation of a carbon-halogen (C-X) bond is a critical initial step for the subsequent functionalization of aryl halides. chem8.org This process involves the cleavage of the C-X bond, which can be achieved through several mechanisms, including thermal, photochemical, or catalyst-mediated pathways.

The cleavage of a carbon-halogen bond can proceed through two primary pathways: homolytic and heterolytic cleavage. chemistrysteps.comlibretexts.org

Homolytic Cleavage (Homolysis): In this process, the two electrons in the covalent bond are distributed equally between the two separating fragments. libretexts.orgpressbooks.pub This results in the formation of two radical species: an aryl radical and a halogen radical. chemistrysteps.com Homolysis typically requires a significant energy input, often provided by heat or light (photolysis). pressbooks.pub For aryl halides, homolytic bond dissociation energies are a key factor, and the process is generally endothermic. chemistrysteps.comrsc.org

Heterolytic Cleavage (Heterolysis): This pathway involves an unequal distribution of the bonding electrons, where one fragment retains the entire electron pair. chemistrysteps.comlibretexts.org In the case of aryl halides, the more electronegative halogen atom typically takes both electrons, resulting in the formation of an aryl cation (phenyl cation) and a halide anion. nih.gov This process is influenced by the polarity of the solvent, with polar solvents favoring heterolytic cleavage. nih.gov For instance, studies on haloanilines have shown that heterolytic cleavage of C-Cl and C-Br bonds can be exothermic in polar aprotic solvents like acetonitrile. nih.gov

Transition metal catalysts, particularly those based on palladium and nickel, play a pivotal role in activating C-X bonds under milder conditions than typically required for uncatalyzed cleavage. fairlamb.groupnih.govaimspress.com The most common mechanism for this activation is oxidative addition.

In this process, the low-valent transition metal center (e.g., Pd(0)) inserts itself into the carbon-halogen bond of the aryl halide. nobelprize.org This reaction converts the metal to a higher oxidation state (e.g., Pd(II)) and forms a new organometallic complex containing both the aryl group and the halide as ligands. nobelprize.org The reactivity of aryl halides in oxidative addition reactions generally follows the trend I > Br > OTf > Cl, which is inversely related to the bond dissociation energy of the C-X bond. tcichemicals.com Consequently, for a molecule like 2-bromo-1-chloro-3-ethoxybenzene, a palladium(0) catalyst would be expected to selectively activate the C-Br bond over the stronger and less reactive C-Cl bond. tcichemicals.com This selective activation is fundamental to performing regioselective cross-coupling reactions on dihalogenated substrates. nih.gov

A more recent and innovative method for C-X bond activation involves the use of plasmonic metal nanoparticles (e.g., gold or silver). researchgate.net When these nanoparticles are irradiated with light of a specific wavelength, they exhibit a phenomenon known as localized surface plasmon resonance (LSPR). researchgate.net The decay of these plasmons can generate energetic, non-equilibrium electrons, referred to as "hot electrons". nih.govrsc.org

These hot electrons can be transferred from the nanoparticle surface to an adsorbed aryl halide molecule. researchgate.netnih.gov This electron transfer can populate an antibonding orbital of the C-X bond, leading to its dissociation in a process known as dissociative electron attachment (DEA). nih.gov This mechanism has been shown to successfully cleave C-Br bonds on brominated nucleobases adsorbed onto gold or silver nanoparticles. nih.gov The process is highly dependent on the LSPR of the metal nanoparticles and can be enhanced by the presence of hole scavengers, which facilitate the continuous generation of hot electrons. researchgate.net This technique offers a pathway for C-X activation under ambient temperatures, driven by light energy. nih.gov

Cross-Coupling Reactions Utilizing this compound as a Substrate

The presence of two different halogen atoms on the benzene (B151609) ring of this compound makes it an excellent substrate for sequential and selective cross-coupling reactions. nbinno.com The differential reactivity of the C-Br and C-Cl bonds allows for the stepwise introduction of different functionalities, a key strategy in the synthesis of complex organic molecules. nbinno.com

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions have revolutionized organic synthesis, as recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.orgfishersci.dk For a substrate like this compound, the higher reactivity of the C-Br bond allows for selective coupling at the 2-position while leaving the C-Cl bond at the 1-position intact for a potential subsequent reaction. tcichemicals.com This selectivity is a cornerstone of modern synthetic strategy, enabling the construction of diverse molecular scaffolds from a single precursor. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a versatile palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. fishersci.dkmdpi.com The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron-containing reagents. mdpi.com

For this compound, a Suzuki-Miyaura reaction would be expected to proceed selectively at the more reactive C-Br bond. tcichemicals.com The catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate, with selective cleavage of the C-Br bond. nobelprize.org

Transmetalation: The aryl or vinyl group from the organoboron reagent is transferred to the palladium center, displacing the halide. nobelprize.org This step typically requires a base to activate the organoboron species. mdpi.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst. beilstein-journals.org

This selectivity allows for the synthesis of 2-aryl-1-chloro-3-ethoxybenzene derivatives, which can then be subjected to a second cross-coupling reaction at the chloro-substituted position if desired, often under more forcing conditions.

Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful strategy for the rapid construction of complex molecules. While specific MCRs involving this compound are not extensively documented, its bifunctional nature (possessing two different halogen atoms) makes it an interesting candidate for sequential or one-pot multi-component processes. For instance, a selective cross-coupling at the C-Br bond could be followed by a subsequent coupling at the C-Cl bond under more forcing conditions, or a different catalytic system, allowing for the introduction of two different functionalities in a controlled manner.

Kinetic Studies of Cross-Coupling Processes

For this compound, kinetic studies would likely reveal a faster reaction rate for the cleavage of the C-Br bond compared to the C-Cl bond due to the lower bond dissociation energy of the C-Br bond. The electron-donating ethoxy group at the ortho position can also influence the rate of oxidative addition by increasing the electron density of the aromatic ring.

Factors Influencing Reaction Kinetics

Factor Expected Effect on Rate Rationale
C-Br vs. C-Cl bond Faster at C-Br Lower bond dissociation energy
Catalyst Concentration Increased rate Higher concentration of active catalytic species
Ligand Choice Varies Affects both steric and electronic properties of the catalyst

Note: This table is a generalization based on established kinetic principles of cross-coupling reactions.

Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the case of this compound, the ethoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are not expected to be a favorable pathway under standard conditions. The presence of the halogen atoms alone is typically insufficient to activate the ring for SNAr unless very strong nucleophiles and harsh reaction conditions are employed. The mechanism of an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the ring. For this compound, the lack of significant resonance stabilization for the Meisenheimer complex would result in a high activation energy for this pathway.

Electrophilic Aromatic Substitution (SEAr) Regioselectivity

The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is determined by the directing effects of the three existing substituents: the bromo (-Br), chloro (-Cl), and ethoxy (-OEt) groups. The position of an incoming electrophile is guided by the interplay of the inductive and resonance effects of these groups, which modulate the electron density at the available carbon atoms (C4, C5, and C6) of the aromatic ring.

The reactivity and orientation of electrophilic substitution are dictated by the nature of the substituents already present on the benzene ring. aakash.ac.inunizin.org Some groups activate the ring, making it more reactive than benzene, while others deactivate it. unizin.org These substituents also direct the incoming electrophile to specific positions. Activating groups are typically ortho- and para-directors, while deactivating groups (with the exception of halogens) are meta-directors. unizin.orgpressbooks.publibretexts.org

Directing Effects of Substituents on this compound:

Ethoxy Group (-OEt): The ethoxy group at C3 is a strong activating group. pressbooks.puborganicchemistrytutor.com The oxygen atom possesses lone electron pairs that can be delocalized into the benzene ring through a strong positive mesomeric (+M) or resonance effect. This effect significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to it, making these sites more attractive to electrophiles. organicchemistrytutor.com Although it has a deactivating inductive (-I) effect due to the oxygen's electronegativity, the resonance effect is dominant.

Chloro (-Cl) and Bromo (-Br) Groups: Halogens, such as chlorine and bromine, are a unique class of substituents. unizin.orglibretexts.org They are considered weakly deactivating groups because their strong electron-withdrawing inductive (-I) effect outweighs their weaker electron-donating resonance (+M) effect. aakash.ac.inlibretexts.org Despite being deactivators, they are ortho- and para-directors. aakash.ac.inunizin.orgpressbooks.pub This is because the resonance stabilization they provide to the carbocation intermediate (the arenium ion) is most effective when the attack occurs at the ortho and para positions. pressbooks.publibretexts.org In this compound, the chloro group at C1 directs to positions C2 (ortho, blocked), C6 (ortho), and C4 (para). The bromo group at C2 directs to C1 (ortho, blocked), C3 (ortho, blocked), and C5 (para).

The combined influence of these three groups determines the ultimate position of substitution. The powerful activating and ortho-, para-directing nature of the ethoxy group is the dominant factor. It strongly activates positions C4 (ortho) and C6 (para). The chloro group also directs to these same positions (C4 and C6). The bromo group's influence directs toward C5, but this effect is significantly weaker compared to the concerted directing influence of the ethoxy and chloro groups towards C4 and C6.

Therefore, electrophilic attack is most likely to occur at either the C4 or C6 position. Between these two, the para position (C6) relative to the strongly activating ethoxy group is generally favored over the ortho position (C4) to minimize steric hindrance.

Table 1: Analysis of Substituent Effects in this compound

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
-ClC1Strong -I, Weak +MWeakly Deactivating aakash.ac.inpressbooks.pubOrtho, Para unizin.orgpressbooks.publibretexts.org
-BrC2Strong -I, Weak +MWeakly Deactivating aakash.ac.inpressbooks.pubOrtho, Para unizin.orgpressbooks.publibretexts.org
-OEtC3Weak -I, Strong +MStrongly Activating pressbooks.puborganicchemistrytutor.comOrtho, Para pressbooks.puborganicchemistrytutor.com

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position of AttackDirecting Influence from -OEt (C3)Directing Influence from -Cl (C1)Directing Influence from -Br (C2)Predicted Outcome
C4 Ortho (Strongly Favored)Para (Favored)Meta (Disfavored)Major Product
C5 Meta (Disfavored)Meta (Disfavored)Para (Favored)Minor Product
C6 Para (Strongly Favored)Ortho (Favored)Meta (Disfavored)Major Product (Potentially most favored due to reduced steric hindrance)

Advanced Spectroscopic and Analytical Characterization for Reaction Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Delineation

No research is available detailing the use of NMR spectroscopy for the structural and mechanistic delineation of reactions involving 2-Bromo-1-chloro-3-ethoxybenzene.

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

There are no specific studies on the application of mass spectrometry techniques for monitoring reactions or identifying products related to this compound.

Ambient Ionization Mass Spectrometry (e.g., ASAP, ESI)

Information regarding the analysis of this compound using ambient ionization mass spectrometry methods is not present in the available literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

No published research was found that details the use of GC-MS for the analysis of this compound.

Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS)

The application of CP-MIMS for the study of this compound has not been documented in scientific literature.

In-Situ Spectroscopic Monitoring of Reaction Progress

There is no available research on the use of in-situ spectroscopic techniques to monitor the reaction progress of this compound.

Surface-Enhanced Raman Spectroscopy (SERS)

No studies have been published on the use of SERS for the characterization of this compound.

In-Situ UV-Vis-NIR Absorption Spectroscopy

In-situ UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) absorption spectroscopy is a powerful analytical technique for monitoring chemical reactions in real-time. By measuring the absorption of light across a wide spectral range, this method allows for the tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction mixture. For the study of reactions involving this compound, this technique can provide invaluable kinetic and mechanistic data.

In a representative application, the progress of a hypothetical cross-coupling reaction involving this compound can be monitored. The UV-Vis spectrum of the starting material, this compound, would be characterized by specific absorption bands corresponding to its electronic transitions. As the reaction proceeds, the intensity of these bands would decrease, while new absorption features corresponding to the reaction intermediates and the final product would emerge.

For instance, the formation of an organometallic intermediate might be signaled by the appearance of a new, often broad, absorption band in the visible or near-infrared region. The evolution of these spectral features over time provides a detailed kinetic profile of the reaction, enabling the determination of reaction rates and the identification of potential reaction bottlenecks.

Hypothetical Reaction Monitoring Data

Time (minutes)Absorbance at λmax (Starting Material)Absorbance at λmax (Product)
00.980.02
100.750.25
200.520.48
300.310.69
400.150.85
500.050.95
600.020.98

This table represents hypothetical data for illustrative purposes, demonstrating how in-situ UV-Vis-NIR spectroscopy can track the relative concentrations of a starting material and product over time.

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's steric and electronic properties. Obtaining a single crystal of this compound suitable for X-ray diffraction analysis is a prerequisite for such a study.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, a hypothetical analysis can illustrate the type of data that would be obtained. The analysis would reveal the planar or non-planar nature of the benzene (B151609) ring, the orientation of the ethoxy group relative to the ring, and the precise spatial relationship between the bromo and chloro substituents.

The resulting crystallographic data would be crucial for validating computational models and for understanding how the molecule packs in the solid state, which is influenced by intermolecular interactions such as halogen bonding or van der Waals forces.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.15
b (Å)8.20
c (Å)15.40
α (°)90
β (°)90
γ (°)90
Volume (ų)904.18
Z4

This table presents hypothetical crystallographic cell parameters for this compound to illustrate the typical output of an X-ray diffraction experiment.

Hypothetical Intramolecular Distances and Angles

Bond/AngleValue
C-Br Bond Length (Å)1.90
C-Cl Bond Length (Å)1.74
C-O Bond Length (Å)1.37
C-C-C Angle (in ring) (°)120.0 (average)
Br-C-C-Cl Torsion Angle (°)2.5

This table provides hypothetical, yet chemically reasonable, bond lengths and angles to demonstrate the detailed structural information gained from X-ray crystallography.

Synthetic Utility and Applications of 2 Bromo 1 Chloro 3 Ethoxybenzene As a Versatile Synthon

Building Block for Complex Organic Architectures

The presence of two different halogen atoms on the aromatic ring of 2-bromo-1-chloro-3-ethoxybenzene is a key feature that allows for its use as a scaffold in the construction of complex organic molecules. The bromine atom, being more reactive than the chlorine atom in many catalytic cross-coupling reactions, serves as a versatile handle for the sequential and selective introduction of various substituents. This differential reactivity is fundamental to its application in building intricate molecular frameworks.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org this compound is an excellent candidate for such transformations. The greater propensity of the C-Br bond to undergo oxidative addition to a palladium(0) complex compared to the C-Cl bond allows for regioselective functionalization.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl halide with an organoboron compound. By carefully selecting the reaction conditions, the bromine atom of this compound can be selectively coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This methodology is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. The bromine atom of this compound can be selectively coupled with various alkynes to introduce alkynyl moieties, which are themselves versatile functional groups for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds. The bromine atom can be selectively reacted with a wide range of primary and secondary amines to introduce amino groups, which are prevalent in pharmaceuticals and other biologically active molecules.

The chlorine atom can then be targeted in a subsequent cross-coupling reaction under more forcing conditions, allowing for the introduction of a second, different functional group. This stepwise functionalization provides a powerful strategy for the synthesis of highly substituted and complex aromatic compounds from a single starting material.

Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedPotential Product Type
Suzuki-Miyaura Coupling R-B(OH)₂C-CBiaryls, Alkylarenes
Sonogashira Coupling R-C≡CHC-CArylalkynes
Buchwald-Hartwig Amination R₂NHC-NArylamines

Precursor in the Synthesis of Functional Organic Materials

The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of functional organic materials. The ability to introduce different substituents at specific positions on the benzene (B151609) ring allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Halogenated organic compounds are known to be important building blocks for organic semiconductors, which are utilized in a variety of electronic applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The substitution of halogen atoms can significantly influence the electronic structure and optical properties of these materials. nih.gov By strategically replacing the bromine and chlorine atoms of this compound with conjugated moieties through cross-coupling reactions, it is possible to synthesize novel materials with tailored electronic and photophysical properties.

For instance, the introduction of aromatic or heteroaromatic groups can extend the π-conjugation of the molecule, leading to materials with desirable charge transport and light-emitting properties. The ethoxy group also plays a role in influencing the solubility and solid-state packing of the resulting materials, which are critical factors for their performance in electronic devices.

Derivatization for Novel Chemical Entities

Beyond its use in cross-coupling reactions, this compound can be derivatized through a variety of other transformations to generate novel chemical entities with potential applications in medicinal chemistry and materials science.

Organometallic Reagents: The bromine atom can be converted into an organometallic species, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), through reaction with magnesium metal or an organolithium base, respectively. These highly nucleophilic reagents can then be reacted with a wide range of electrophiles to introduce a variety of functional groups, including aldehydes, ketones, carboxylic acids, and new alkyl or aryl groups. The formation of Grignard reagents typically involves the reaction of an organic halide with magnesium metal in an ether solvent. cnr.it

Lithiation: Direct deprotonation of the aromatic ring can also be achieved using strong bases, leading to the formation of an organolithium species that can be trapped with an electrophile. The position of lithiation will be directed by the existing substituents on the ring.

These derivatization strategies significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of novel compounds for various research and development applications. The unique substitution pattern of the starting material provides access to chemical space that may not be readily accessible through other synthetic routes.

Key Derivatization Reactions

ReagentIntermediateSubsequent Reaction with Electrophiles (E+)
MgGrignard Reagent (Ar-MgBr)Formation of Ar-E
R-LiOrganolithium (Ar-Li)Formation of Ar-E

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Sustainable Synthetic Methodologies

The synthesis of polyhalogenated aromatic compounds like 2-Bromo-1-chloro-3-ethoxybenzene traditionally relies on methods that can be resource-intensive and may generate significant waste. The future of synthesizing these molecules hinges on the development of highly selective and sustainable methodologies.

A key area of development is the site-selective functionalization of arenes and heteroarenes. nih.govnih.gov This approach allows for the specific modification of one position on a polyhalogenated ring, even in the presence of identical halogen atoms, which is crucial for creating complex and valuable molecules efficiently. nih.govnih.gov Strategies to achieve this selectivity include leveraging electronic and steric differences, as well as employing directing groups, ligands, and even photochemically initiated processes. nih.gov

Furthermore, there is a strong push towards more sustainable chemical production. This includes the use of greener solvents, such as water, and the development of metal-free catalytic systems. nih.gov For instance, research has demonstrated the efficient synthesis of polyfunctionalized benzenes in water using persulfate-promoted benzannulation, a method that offers the advantages of being operationally simple and avoiding metal catalysts. nih.gov The use of renewable feedstocks, such as lignin, to produce benzene (B151609) and other aromatic compounds is also a promising avenue for sustainable chemistry. nih.gov

Another significant trend is the advancement in C-H functionalization reactions. acs.org These reactions offer a more atom-economical approach to creating carbon-carbon and carbon-heteroatom bonds by directly activating C-H bonds, which are ubiquitous in organic molecules. youtube.comyoutube.com This bypasses the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and waste. youtube.com Researchers are actively designing new directing groups to control the position of C-H functionalization, moving beyond the traditional ortho-position to achieve meta- and para-selectivity. acs.org

Synthetic Strategy Description Key Advantages
Site-Selective Cross-Coupling Functionalizing a specific position on a polyhalogenated arene in the presence of identical halogens. nih.govnih.govRapid and efficient generation of molecular complexity. nih.gov
Sustainable Synthesis Utilizing environmentally friendly solvents like water and metal-free catalysts. nih.govReduced environmental impact and increased convenience. nih.gov
C-H Functionalization Direct activation of C-H bonds to form new bonds, avoiding pre-functionalization. acs.orgyoutube.comIncreased atom economy and reduced synthetic steps. youtube.com

Integration of Artificial Intelligence and Automation in Discovery

The application of machine learning extends to predicting the properties and reactivity of halogenated compounds. For example, ML models have been developed to predict the strength of halogen bonds, a key interaction in medicinal chemistry and materials science, with an accuracy comparable to more computationally expensive methods. acs.org

AI/Automation Application Description Impact on Chemical Discovery
Generative AI for Molecular Design Designing novel molecules with specific therapeutic or material properties. iptonline.comExploration of new chemical spaces and creation of innovative compounds. iptonline.com
Automated Synthesis Platforms Robotic systems that perform chemical reactions with high throughput and precision. pharmafeatures.comsciencedaily.comAccelerated synthesis, improved reproducibility, and reduced human intervention. pharmafeatures.com
Machine Learning for Property Prediction AI models that predict chemical properties and reaction outcomes. pharmafeatures.comacs.orgFaster screening of candidates and optimization of reaction conditions. pharmafeatures.com

Exploration of Novel Reactivity Pathways for Polyhalogenated Aromatics

The unique electronic properties of polyhalogenated aromatic compounds, such as this compound, make them intriguing substrates for exploring novel reactivity pathways. The presence of multiple halogen atoms can lead to complex and sometimes unexpected chemical behavior.

One area of active research is the development of new photocatalytic methods. Photocatalysis offers mild and selective reaction conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. acs.org For instance, photocatalytic protocols have been developed for the site-selective thiolation of halogenated heteroarenes, proceeding through a radical chain mechanism. acs.org The photocatalytic hydroxylation of benzene using visible light, with oxygen and water as green reagents, has also been demonstrated. epa.gov

The study of C-H activation in the context of polyhalogenated aromatics continues to be a fruitful area of research. While traditionally focused on ortho-functionalization, new methods are emerging for selective activation at other positions. acs.org For example, iridium complexes have been shown to selectively activate the ortho-C-H bond in alkylarenes through a transient insertion into a benzylic C-H bond. nih.gov Furthermore, enzymatic C-H activation presents a green and highly selective alternative for the functionalization of aromatic compounds. nih.gov

The reactivity of polyhalogenated aromatics in cross-coupling reactions is also being expanded. While these reactions are well-established, achieving site-selectivity in molecules with multiple identical halogens remains a challenge. nih.gov Ongoing research focuses on developing new catalyst systems and reaction conditions to control the regioselectivity of these transformations. nih.govacs.org

The exploration of these novel reactivity pathways is not only expanding the synthetic toolbox for chemists but also providing deeper insights into the fundamental properties of polyhalogenated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-chloro-3-ethoxybenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves electrophilic substitution or Ullmann coupling. For example, bromination of 1-chloro-3-ethoxybenzene using Br2\text{Br}_2 in the presence of FeBr3\text{FeBr}_3 (as a Lewis acid) at 40–60°C yields the target compound. Purity (>95%) is confirmed via GC-MS, with yields varying (60–85%) depending on stoichiometric ratios and solvent polarity (e.g., dichloromethane vs. toluene) . Side products like 1-Bromo-3,5-dichlorobenzene may form under excess halogenation, necessitating column chromatography (silica gel, hexane/ethyl acetate) for isolation .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • 1H^1\text{H}-NMR : The ethoxy group (–OCH2 _2CH3_3) shows a triplet (δ 1.35 ppm, –CH3_3) and quartet (δ 3.45 ppm, –OCH2_2). Aromatic protons appear as a doublet of doublets (δ 6.8–7.2 ppm) due to substituent effects.
  • 13C^{13}\text{C}-NMR : The brominated carbon resonates at δ 115–120 ppm, while the ethoxy carbons appear at δ 14–16 ppm (CH3_3) and δ 63–65 ppm (–OCH2_2) .
  • IR : Strong C–Br stretch (~550 cm1^{-1}) and C–O–C ether stretch (~1250 cm1^{-1}) are diagnostic .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Skin/Eye Exposure : Immediate washing with water/soap; consult a physician if irritation persists .
  • Inhalation : Move to fresh air; administer oxygen if breathing is compromised .
  • Storage : Keep in amber glass under inert gas (N2_2) at 2–8°C to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromine atom acts as a superior leaving group compared to chlorine due to lower electronegativity, favoring transmetallation in Pd-catalyzed couplings. DFT calculations (B3LYP/6-31G*) reveal the LUMO (–1.8 eV) is localized on the brominated ring, enhancing oxidative addition with Pd(0) . For example, coupling with phenylboronic acid in THF/H2 _2O (K2 _2CO3_3, 80°C) achieves 75–90% yield . Competing dehalogenation is minimized by using Pd(OAc)2_2 with SPhos ligand .

Q. What strategies resolve contradictions in regioselectivity data for electrophilic substitution on this compound?

  • Methodological Answer : Discrepancies arise from solvent effects and directing group competition. Meta-directing Cl vs. para-directing OCH2 _2CH3_3:

  • In nitration (HNO3 _3/H2 _2SO4_4), the ethoxy group dominates, yielding 4-nitro-2-bromo-1-chloro-3-ethoxybenzene (85% selectivity) .
  • In sulfonation, polar aprotic solvents (DMSO) favor Cl-directed para-sulfonation (60% yield), while protic solvents (H2 _2O) shift selectivity to ethoxy-directed meta products . Kinetic vs. thermodynamic control must be validated via time-resolved 1H^1\text{H}-NMR .

Q. How can computational modeling (e.g., DFT) predict the stability of intermediates in the degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis Pathway : B3LYP/6-311+G(d,p) calculations show the ethoxy group undergoes SN2 hydrolysis (ΔG^\ddagger = 28 kcal/mol) to form 3-chloro-2-bromophenol , with Br–H2 _2O interactions stabilizing the transition state .
  • Photodegradation : TD-DFT predicts λmax_{\text{max}} at 270 nm (π→π* transition), correlating with experimental UV-Vis data. Radical intermediates (e.g., aryloxyl radicals) are identified via EPR spin trapping .

Key Research Challenges

  • Stereoelectronic Effects : Competing directing groups complicate functionalization; mechanistic studies require isotopic labeling (e.g., 18O^{18}\text{O}) .
  • Environmental Fate : Persistent aromatic byproducts (e.g., 3-bromo-5-chlorocatechol ) necessitate LC-MS/MS monitoring in degradation studies .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.